molecular formula C9H16N6O4S B1406853 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate CAS No. 1417569-96-0

4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate

Cat. No. B1406853
CAS RN: 1417569-96-0
M. Wt: 304.33 g/mol
InChI Key: HSFHNEPWPPNETL-UHFFFAOYSA-N
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Description

4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate is a chemical compound used in scientific research . It exhibits intriguing properties that make it suitable for various applications, including drug discovery, medicinal chemistry, and organic synthesis.


Molecular Structure Analysis

The molecular weight of 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate is 304.33 . Its IUPAC name is 4-(pyrimidin-2-yl)piperazine-1-carboximidamide sulfate . The InChI code is 1S/C9H14N6.H2O4S/c10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.33 .

Scientific Research Applications

Monoamine Oxidase Inhibitory Activity

4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate derivatives have been found to exhibit selective monoamine oxidase A inhibitory activity. This is significant in the context of neurological disorders and depression treatment (Kaya et al., 2017).

Immunoregulatory Effects

Compounds derived from 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate, such as pyrimidylpiperazine (Y‐40138), have shown to regulate pro- and anti-inflammatory cytokines, specifically influencing IL-10 and NF‐κB pathways. This has potential implications in the treatment of inflammatory and autoimmune diseases (Haddad et al., 2001).

Anti-Hyperglycemic Properties

Research indicates that certain carboximidamides linked with the pyrimidine moiety, related to 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate, exhibit significant anti-hyperglycemic effects. These findings suggest potential applications in diabetes management (Moustafa et al., 2021).

Anticancer Activities

Several studies have reported the synthesis of pyrimidine derivatives, including those related to 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate, with promising anticancer properties. This includes inhibitory effects on various cancer cell lines and potential applications in cancer therapy (Gineinah et al., 2013; Rahmouni et al., 2016; Ismail et al., 2017).

Neurodegenerative and Neuropsychiatric Diseases

Compounds with structural similarities to 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate have been studied for their potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. Their roles as phosphodiesterase 1 inhibitors suggest therapeutic potential in conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

Antimicrobial Properties

Studies on pyrazolo[3,4-d]pyrimidine derivatives, structurally related to 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate, have demonstrated antimicrobial properties, particularly against Staphylococcus aureus and other Gram-positive bacteria. This opens up possibilities for new antimicrobial agents (Ali et al., 2003).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate can be found on the Combi-Blocks, Inc. website . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6.H2O4S/c10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFHNEPWPPNETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidin-2-ylpiperazine-1-carboximidamide sulfate

CAS RN

1417569-96-0
Record name 1-Piperazinecarboximidamide, 4-(2-pyrimidinyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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